methyl 4-{2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]acetamido}benzoate
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Description
Methyl 4-{2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C23H23N7O4 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.18115224 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-{2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]acetamido}benzoate is a complex organic compound with potential pharmacological applications. This article explores its biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups, including an oxadiazole and pyrazole moiety, which contribute to its biological activity. The structural formula can be represented as follows:
Key Structural Features:
- Oxadiazole Ring: Known for its role in modulating biological activity.
- Pyrazole Moiety: Often associated with anti-inflammatory and analgesic properties.
- Amino Groups: Contribute to the compound's solubility and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 20 | 16 µg/mL |
Pseudomonas aeruginosa | 18 | 64 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-Cancer Activity
The compound has also been investigated for its anti-cancer properties. In a study involving human cancer cell lines, this compound showed promising results in inhibiting cell proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
MCF7 (Breast Cancer) | 10.0 | Cell cycle arrest at G2/M phase |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.
Case Studies
Several case studies have documented the biological effects of similar compounds with structural analogs to this compound.
-
Case Study on Antimicrobial Efficacy:
- A study published in the Journal of Antimicrobial Chemotherapy explored derivatives of oxadiazoles and their efficacy against multi-drug resistant bacteria. The findings indicated that modifications in the side chains significantly enhanced antimicrobial activity.
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Case Study on Anti-Cancer Properties:
- Research detailed in Cancer Letters highlighted the anti-proliferative effects of pyrazole derivatives on various cancer cell lines. The study suggested that compounds similar to methyl 4-{2-[5-amino...]} could inhibit tumor growth through targeted pathways.
Properties
IUPAC Name |
methyl 4-[[2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O4/c1-13-4-6-14(7-5-13)20-27-22(34-29-20)18-19(24)30(28-21(18)25-2)12-17(31)26-16-10-8-15(9-11-16)23(32)33-3/h4-11H,12,24H2,1-3H3,(H,25,28)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGVODJPGOGQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=CC=C(C=C4)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.